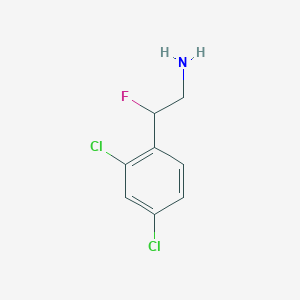

2-(2,4-Dichlorophenyl)-2-fluoroethanamine

概要

説明

2-(2,4-Dichlorophenyl)-2-fluoroethanamine is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to 2,4-Dichlorophenol1, which is a chlorinated derivative of phenol. It is a white solid that is mildly acidic and is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. However, related compounds such as 2,4-Dichlorophenol are produced by chlorination of phenol1.Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine is not readily available. However, it is likely to have similarities with 2,4-Dichlorophenol, which is a chlorinated derivative of phenol2.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. However, related compounds such as 2,4-Dichlorophenol are involved in various reactions, including Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine are not readily available. However, 2,4-Dichlorophenol, a related compound, is a white solid that is mildly acidic1.科学的研究の応用

Environmental Impact and Biodegradation

Assessment of Organochlorine Compounds on Aquatic Environments A comprehensive review by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols, including compounds similar to 2-(2,4-Dichlorophenyl)-2-fluoroethanamine, on aquatic ecosystems. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with significant effects upon long-term exposure to fish. Their environmental persistence varies, highlighting the role of adapted microflora in their biodegradation and the potential for bioaccumulation, although generally low (Krijgsheld & Gen, 1986).

Toxicology and Risk Assessment

Global Trends in 2,4-D Herbicide Toxicity Studies Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review to analyze global research trends on the toxicity and mutagenicity of 2,4-D, a compound structurally related to 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. Their findings indicate a significant body of research focused on the environmental and health impacts of such chemicals, guiding future research efforts towards understanding their molecular biology impacts and degradation pathways (Zuanazzi, Ghisi, & Oliveira, 2020).

Biodegradation and Environmental Remediation

Microbial Degradation of 2,4-D Herbicides Magnoli et al. (2020) review the use of 2,4-D herbicides in agriculture and their environmental ramifications, emphasizing the crucial role of microorganisms in degrading such compounds. The indiscriminate use of these pesticides can cause significant environmental damage, making microbial remediation processes vital for pollution control and public health protection (Magnoli et al., 2020).

Environmental Fate and Behavior

Impact of 2,4-D on Ecosystems and Human Health Islam et al. (2017) critically evaluate the environmental fate, behavior, and ecotoxicological effects of 2,4-D. Despite its widespread use in agriculture, the persistent nature of this herbicide in soil, air, and water poses risks to non-target organisms and human health. The study calls for further research to understand the long-term impacts of low-level exposure to such compounds (Islam et al., 2017).

Safety And Hazards

The safety and hazards of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine are not readily available. However, 2,4-Dichlorophenol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.

将来の方向性

The future directions of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine are not readily available. However, there is a growing interest in the use of biocatalysis for the production of drugs with emphasis on green chemistry6.

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHASCSYQOHBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-2-fluoroethanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)

![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)

![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)

![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)